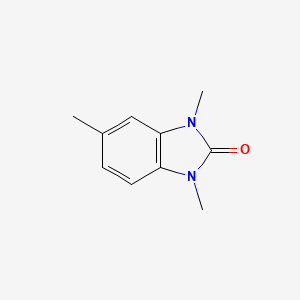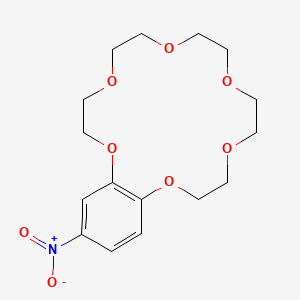![molecular formula C20H20N2 B1330825 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 5396-98-5](/img/structure/B1330825.png)
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
説明
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a heterocyclic compound with a unique spiro structure. It is known for its stability and versatility as a building block in organic synthesis. The compound has a molecular formula of C20H20N2 and a molecular weight of 288.39 g/mol .
作用機序
Target of Action
The primary targets of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene are currently unknown. This compound is a heterocyclic building block
Mode of Action
The mode of action of 2,3-Diphenyl-1,4-diazaspiro[4It has been reported that this compound can undergo voltammetric reduction using dissolving-metals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene typically involves the reaction of 1,2-diaminocyclohexane with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.
Types of Reactions:
Reduction: The compound undergoes voltammetric reduction using dissolving metals.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the diaza group.
Common Reagents and Conditions:
Reduction: Common reagents include sodium or lithium in liquid ammonia.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: The major product is the reduced form of the compound, where the double bonds are hydrogenated.
Substitution: The major products are substituted derivatives where one or both phenyl groups are replaced by other substituents.
科学的研究の応用
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
類似化合物との比較
1,2-Diphenyl-1,2-diazaethane: Similar in structure but lacks the spirocyclic feature.
2,3-Diphenyl-1,4-diazabicyclo[2.2.2]oct-2-ene: Another diaza compound with a different ring structure.
Uniqueness: 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
特性
IUPAC Name |
2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)22-20(21-18)14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTITYRBBAAHJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202251 | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-98-5 | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1,4-diazaspiro(4.5)deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHENYL-1,4-DIAZASPIRO(4.5)DECA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7S4SJ2U5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences observed between the Birch reduction and electrochemical reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene?
A1: While the provided abstract doesn't delve into specific results [], it highlights a comparative study between Birch reduction and electrochemical reduction for the transformation of this compound. Generally, electrochemical methods can offer advantages in terms of selectivity, environmental impact (by potentially avoiding harsh reagents), and control over reaction parameters like applied potential. Comparing these methods for this specific compound could reveal differences in product distribution, reaction efficiency, or even the discovery of novel reaction pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)






